molecular formula C14H14N4Na2O6S2 B5361652 disodium;5-hydrazinyl-2-[(E)-2-(4-hydrazinyl-2-sulfonatophenyl)ethenyl]benzenesulfonate

disodium;5-hydrazinyl-2-[(E)-2-(4-hydrazinyl-2-sulfonatophenyl)ethenyl]benzenesulfonate

Cat. No.: B5361652
M. Wt: 444.4 g/mol
InChI Key: REASHSQUSRWLSL-SEPHDYHBSA-L
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Description

Disodium;5-hydrazinyl-2-[(E)-2-(4-hydrazinyl-2-sulfonatophenyl)ethenyl]benzenesulfonate is a complex organic compound with the molecular formula C30H24N6Na2O8S2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;5-hydrazinyl-2-[(E)-2-(4-hydrazinyl-2-sulfonatophenyl)ethenyl]benzenesulfonate involves multiple steps. One common method includes the reaction of 4,4’-bis[[2-(hydroxyimino)-1-phenylethylidene]hydrazino]stilbene-2,2’-disulphonate with appropriate reagents under controlled conditions . The reaction typically requires a solvent mixture of ethanol and water, and the presence of catalysts such as copper (II) or nickel (II) salts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Disodium;5-hydrazinyl-2-[(E)-2-(4-hydrazinyl-2-sulfonatophenyl)ethenyl]benzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various acids and bases. The reactions are typically conducted under controlled temperatures and pH to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Disodium;5-hydrazinyl-2-[(E)-2-(4-hydrazinyl-2-sulfonatophenyl)ethenyl]benzenesulfonate has several scientific research applications:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of disodium;5-hydrazinyl-2-[(E)-2-(4-hydrazinyl-2-sulfonatophenyl)ethenyl]benzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Disodium;5-hydrazinyl-2-[(E)-2-(4-hydrazinyl-2-sulfonatophenyl)ethenyl]benzenesulfonate can be compared with similar compounds such as:

    Disodium 4,4’-bis[[2-(hydroxyimino)-1-phenylethylidene]hydrazino]stilbene-2,2’-disulphonate: Shares similar structural

Properties

IUPAC Name

disodium;5-hydrazinyl-2-[(E)-2-(4-hydrazinyl-2-sulfonatophenyl)ethenyl]benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O6S2.2Na/c15-17-11-5-3-9(13(7-11)25(19,20)21)1-2-10-4-6-12(18-16)8-14(10)26(22,23)24;;/h1-8,17-18H,15-16H2,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2/b2-1+;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REASHSQUSRWLSL-SEPHDYHBSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NN)S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)NN)S(=O)(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1NN)S(=O)(=O)[O-])/C=C/C2=C(C=C(C=C2)NN)S(=O)(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4Na2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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